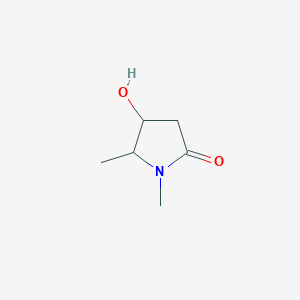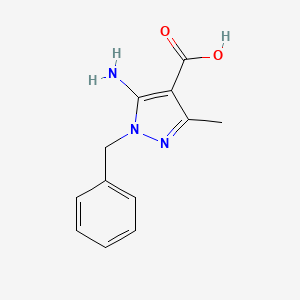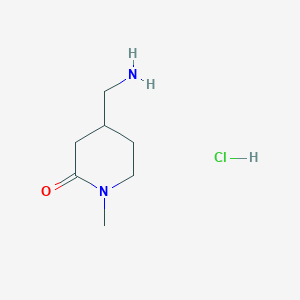
4-Hydroxy-1,5-dimethylpyrrolidin-2-one
説明
4-Hydroxy-1,5-dimethylpyrrolidin-2-one is a chemical compound with the CAS Number: 1803604-23-0 . It has a molecular weight of 129.16 . The IUPAC name for this compound is 4-hydroxy-1,5-dimethylpyrrolidin-2-one .
Molecular Structure Analysis
The InChI code for 4-Hydroxy-1,5-dimethylpyrrolidin-2-one is 1S/C6H11NO2/c1-4-5(8)3-6(9)7(4)2/h4-5,8H,3H2,1-2H3 . This indicates that the compound has a pyrrolidin-2-one ring with two methyl groups and a hydroxy group attached.Physical And Chemical Properties Analysis
4-Hydroxy-1,5-dimethylpyrrolidin-2-one is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用
Organic Synthesis Intermediary
4-Hydroxy-1,5-dimethylpyrrolidin-2-one: serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications, making it a versatile building block for synthesizing a wide range of organic compounds. The compound’s reactivity is particularly useful in creating complex molecules for pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for its pyrrolidinone scaffold, which is a common feature in many biologically active molecules. It can be used to develop new drugs with potential antimicrobial, anti-inflammatory, and anticancer properties. The pyrrolidinone ring is known to enhance the bioavailability and efficacy of pharmaceuticals .
Drug Discovery
The pyrrolidine ring present in 4-Hydroxy-1,5-dimethylpyrrolidin-2-one is frequently used in drug discovery due to its ability to improve pharmacokinetic properties. It is often incorporated into drug candidates to increase their stability and solubility, which are crucial factors in the development of effective medications .
Material Science
This compound’s unique chemical properties make it suitable for applications in material science. It can be used in the synthesis of new materials with potential applications in electronics, coatings, and nanotechnology. Its role in forming polymers or as a catalyst in polymerization reactions is of particular interest .
Analytical Chemistry
In analytical chemistry, 4-Hydroxy-1,5-dimethylpyrrolidin-2-one can be used as a reagent or a standard in various analytical methods. Its well-defined structure and properties allow for accurate calibration and quantification in spectroscopy and chromatography .
Biological Research
The compound is also significant in biological research. It can be used to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways. Its presence in various natural products and potential as a synthetic analog for bioactive compounds makes it a valuable tool for understanding biological systems .
Safety and Hazards
将来の方向性
While specific future directions for 4-Hydroxy-1,5-dimethylpyrrolidin-2-one are not available, the use of heterocyclic scaffolds, such as pyrrolidine, in drug discovery is increasing . This is due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that there could be potential for further exploration and development of compounds like 4-Hydroxy-1,5-dimethylpyrrolidin-2-one in the future.
特性
IUPAC Name |
4-hydroxy-1,5-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-5(8)3-6(9)7(4)2/h4-5,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZYUVDMIFVGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277484 | |
| Record name | 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803604-23-0 | |
| Record name | 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 4-hydroxy-1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)


![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)








